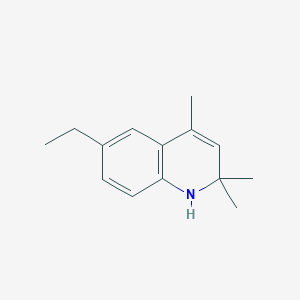

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Description

Properties

IUPAC Name |

6-ethyl-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPJUVSKXVLDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349752 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42924-00-5 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One classical method involves the use of concentrated sulfuric acid at elevated temperatures, although this method can be quite vigorous and requires careful handling . Another approach utilizes metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, which offers a more controlled reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, employing heterogeneous catalysts to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which plays a role in neuroprotection . Additionally, it can preserve levels of nicotinamide adenine dinucleotide, a key metabolite in axonal degeneration pathways .

Comparison with Similar Compounds

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

- Structural Difference : The ethoxy group at position 6 is replaced with a hydroxyl (-OH) group.

- Efficacy: Demonstrates potent antioxidant and anti-inflammatory activity in acetaminophen (AAP)-induced liver injury models. It reduces oxidative stress markers (8-hydroxy-2-deoxyguanosine, 8-isoprostane) and normalizes glutathione (GSH) levels .

- Mechanism : Inhibits NF-κB signaling, caspase-3/8/9 activation, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Toxicity: Lower toxicity compared to ethoxyquin, as it avoids formation of carcinogenic metabolites like 2,2,4-trimethyl-6-quinolone .

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ)

- Structural Difference: A benzoyl group is introduced to the nitrogen atom of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.

- Efficacy: Superior hepatoprotective effects in carbon tetrachloride (CCl₄)-induced liver injury. Normalizes serum ALT, AST, and γ-glutamyl transpeptidase levels .

- Mechanism : Activates Nrf2, enhancing antioxidant enzymes (SOD, GPx) and reducing NLRP3 inflammasome activation .

- Toxicity: Eliminates the risk of toxic metabolite 2,2,4-trimethyl-6(2H)-quinolone formation .

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

- Structural Difference : The ethoxy group is replaced with a methoxy (-OCH₃) group.

- Applications: Primarily used in polymer stabilization and rubber vulcanization due to its radical-scavenging properties . Limited biological data available.

Tetrahydroquinoline Derivatives

- Structural Difference: Hydrogenation of the dihydroquinoline ring (e.g., 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline).

- Activity: Reduced antioxidant efficacy compared to dihydroquinolines. Used in plant growth stimulation but with lower potency .

Comparative Data Table

Key Research Findings

Ethoxyquin vs. 6-Hydroxy Analogs

Species-Specific Effects

- Ethoxyquin shows species-specific toxicity: carcinogenic in rodents but safe in poultry at regulated doses .

Biological Activity

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline (ETMQ) is a heterocyclic compound belonging to the quinoline family. With the molecular formula C14H19N, it has garnered attention for its diverse biological activities, particularly its antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of ETMQ, including its mechanisms of action, pharmacological applications, and relevant case studies.

Antioxidant Activity:

ETMQ is primarily recognized for its antioxidant properties. It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating cellular damage caused by oxidative stress and inflammation.

Biochemical Pathways:

The compound influences various biochemical pathways:

- Reduction of Pro-inflammatory Cytokines: ETMQ decreases the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA, leading to reduced inflammation.

- Apoptosis Inhibition: By modulating caspase activity (caspase-3, caspase-8, and caspase-9), ETMQ inhibits apoptosis in cells exposed to oxidative stress .

Pharmacokinetics

ETMQ exhibits favorable physicochemical properties:

- Lipophilicity: High logP value (4.51) indicates good lipophilicity.

- Solubility: Low water solubility (8453 mg/L at 25°C) suggests potential for effective absorption in biological systems.

Biological Activity Overview

Case Studies

-

Hepatoprotective Effects:

A study investigated the effects of ETMQ on rats with acetaminophen-induced liver injury. Results indicated that ETMQ administration significantly reduced markers of oxidative stress and inflammation, leading to improved liver function and histopathological outcomes . -

Neuroprotective Properties:

In research focused on Parkinson's disease models, ETMQ demonstrated neuroprotective effects by alleviating oxidative stress and inflammation in brain tissues. The compound enhanced motor coordination scores and reduced histopathological changes associated with neurodegeneration . -

Inflammation Reduction:

Another study showed that ETMQ effectively decreased levels of immunoglobulin G and inflammatory markers in a model of liver injury. This reduction was linked to improved antioxidant system function .

Q & A

What are the optimized synthetic routes for 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound (ETMDQ) and its derivatives often involves condensation reactions. For example, ETMDQ can be synthesized via acid-catalyzed reactions of substituted anilines with ketones or esters. demonstrates that triethyl methanetricarboxylate reacts with N-substituted anilines under mild conditions to yield dihydroquinoline derivatives with high efficiency (80–90% yields). Microwave-assisted synthesis () further reduces reaction time (3 hours) while maintaining yields above 90%. For advanced derivatives like 6-hydroxy-ETMDQ, de-ethylation of ETMDQ using HCl or enzymatic pathways is common ( ).

Key Methodological Considerations :

- Use Lewis acids (e.g., Bi(OTf)₃) or Brønsted acids to accelerate condensation.

- Monitor reaction progress via TLC or HPLC to optimize termination points.

- Purify via flash chromatography (silica gel, EtOAc/cyclohexane gradients) .

How does this compound function as an antioxidant, and what methodologies quantify its radical-scavenging efficacy?

Basic Research Question

ETMDQ acts as a chain-breaking antioxidant by donating hydrogen atoms to peroxyl radicals, terminating oxidation cascades. and highlight its use in lubricants and polymers, where it inhibits degradation by trapping radicals. Quantum chemical calculations (e.g., DFT) correlate HOMO-LUMO energy gaps with antioxidant efficacy, showing ETMDQ’s low bond dissociation energy (BDE) for the N–H group (~80 kcal/mol), enhancing reactivity .

Experimental Protocols :

- ORAC assay : Measure peroxyl radical absorbance capacity.

- DPPH/ABTS assays : Quantify radical scavenging via UV-Vis spectroscopy.

- GC/MS or HPLC : Track ETMDQ depletion in accelerated aging models (e.g., chlorinated water immersion) .

What experimental models and parameters are critical for evaluating the hepatoprotective effects of 6-hydroxy-ETMDQ derivatives?

Advanced Research Question

Rat models of CCl₄- or acetaminophen-induced liver injury are standard ( ). Key parameters include:

- Serum biomarkers : ALT, AST, GGT (normalization indicates reduced hepatocyte damage).

- Oxidative stress markers : 8-isoprostane, 8-OHdG (DNA/RNA oxidation), and glutathione levels.

- Apoptosis/inflammation : Caspase-3/8/9 activity, NF-κB mRNA, and pro-inflammatory cytokines (TNF-α, IL-6).

In CCl₄-treated rats, 6-hydroxy-ETMDQ (50 mg/kg) reduced ALT by 40% and caspase-3 activity by 35% compared to controls .

How does 6-hydroxy-ETMDQ modulate the Nrf2/ARE pathway in neuroprotection?

Advanced Research Question

In cerebral ischemia/reperfusion models (), 6-hydroxy-ETMDQ upregulates Nrf2, enhancing antioxidant response element (ARE)-driven expression of SOD, catalase, and glutathione peroxidase. Rats treated with 25 mg/kg showed 50% reduction in infarct volume and 2-fold increase in hippocampal SOD activity. Methodologies include:

- Western blotting : Nrf2 nuclear translocation.

- qPCR : ARE-target gene expression (e.g., HO-1, NQO1).

- Immunohistochemistry : Localization of antioxidant enzymes .

What are the primary metabolic pathways of ETMDQ in vivo, and how do metabolites influence toxicity?

Advanced Research Question

ETMDQ undergoes hepatic de-ethylation to form 6-hydroxy-ETMDQ ( ), which is further oxidized to 2,2,4-trimethyl-6-quinolone. Hydroxylation at C-7 or C-8 generates mono-/di-hydroxylated metabolites. In rats, 95% of a 100 mg/kg dose is excreted as metabolites within 24 hours. LC-MS/MS is critical for metabolite profiling. Notably, 6-hydroxy-ETMDQ exhibits higher hepatoprotective activity but lower blood-brain barrier penetration than the parent compound .

How can computational chemistry predict structure-activity relationships (SAR) for dihydroquinoline antioxidants?

Advanced Research Question

DFT calculations () reveal that electron-donating groups (e.g., –OH at C-6) lower N–H BDE, enhancing radical scavenging. Molecular docking predicts interactions with Keap1 (Nrf2 inhibitor), explaining 6-hydroxy-ETMDQ’s pathway activation. Parameters:

- BDE : <85 kcal/mol for optimal activity.

- LogP : 3.5–4.0 balances solubility and membrane permeability.

- HOMO localization : On the dihydroquinoline ring for electron donation .

How do researchers resolve contradictions in reported efficacy of ETMDQ derivatives across different disease models?

Data Contradiction Analysis

Discrepancies arise from model-specific oxidative stress mechanisms. For example:

- Liver vs. Brain : 6-hydroxy-ETMDQ reduces CCl₄-induced ALT by 40% ( ) but shows weaker blood-brain barrier penetration in stroke models ().

- Dose dependency : 50 mg/kg normalizes liver enzymes, while 25 mg/kg is sufficient for neuroprotection.

Resolution Strategies : - Compare tissue-specific pharmacokinetics (e.g., LC-MS tissue distribution).

- Standardize oxidative stress markers (e.g., MDA, protein carbonyls) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.